molecular formula C13H20N2 B1462485 N1-cycloheptylbenzene-1,2-diamine CAS No. 795315-14-9

N1-cycloheptylbenzene-1,2-diamine

Cat. No.: B1462485
CAS No.: 795315-14-9
M. Wt: 204.31 g/mol
InChI Key: SCAPDAWQQBTYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cycloheptylbenzene-1,2-diamine is a substituted aromatic diamine featuring a cycloheptyl group attached to the N1 position of the benzene-1,2-diamine backbone. This compound is structurally characterized by the presence of two amine groups on adjacent carbon atoms of the benzene ring, with a seven-membered cycloalkyl substituent.

Properties

CAS No.

795315-14-9

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-N-cycloheptylbenzene-1,2-diamine

InChI

InChI=1S/C13H20N2/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h5-6,9-11,15H,1-4,7-8,14H2

InChI Key

SCAPDAWQQBTYJS-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC2=CC=CC=C2N

Canonical SMILES

C1CCCC(CC1)NC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties of Benzene-1,2-diamine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
N1-Cycloheptylbenzene-1,2-diamine Cycloheptyl ~220.3* Potential ligand, corrosion inhibition
N1-Cyclohexylbenzene-1,2-diamine Cyclohexyl ~206.3* Catalyst ligand, intermediate in synthesis
N1-(tert-Butyl)benzene-1,2-diamine tert-Butyl 178.3 Steric hindrance in catalysis
N1,N2-Dimethylbenzene-1,2-diamine N-Methyl groups 136.2 Intermediate in heterocyclic synthesis
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine Electron-withdrawing CF₃ groups 393.3 High thermal stability, fluorinated materials

*Estimated based on analogous structures.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density on the aromatic ring, affecting nucleophilic substitution reactivity. In contrast, alkyl groups (cycloheptyl, cyclohexyl) are electron-donating, enhancing basicity of the amine groups .

Table 2: Functional Comparisons in Catalysis

Compound Class Example Catalytic Role Performance Notes References
Cycloalkyl-substituted diamines This compound Ligand in Cu-catalyzed cross-coupling Bulky substituents stabilize metal centers but may reduce turnover frequency
Aryl-substituted diamines N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine Ligand for Pd catalysts Electron-withdrawing groups enhance oxidative addition steps
Aliphatic diamines N1,N2-Dimethylbenzene-1,2-diamine Intermediate in heterocycle synthesis High reactivity in cyclization reactions

Key Insights :

  • Cycloheptyl-substituted diamines may excel in stabilizing transition states requiring large coordination spheres, whereas smaller substituents (e.g., methyl) favor faster kinetics .
  • In corrosion inhibition, cycloheptyl derivatives could adsorb more strongly on metal surfaces due to increased hydrophobicity compared to cyclohexyl analogs .

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